molecular formula C12H12N2O4 B3054564 1H-Indole-2-carboxylic acid, 5-methyl-4-nitro-, ethyl ester CAS No. 61149-51-7

1H-Indole-2-carboxylic acid, 5-methyl-4-nitro-, ethyl ester

Cat. No. B3054564
CAS RN: 61149-51-7
M. Wt: 248.23 g/mol
InChI Key: CSOMCFKJPVTXCD-UHFFFAOYSA-N
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Description

“1H-Indole-2-carboxylic acid, 5-methyl-4-nitro-, ethyl ester” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Scientific Research Applications

Natural Source Derivation

The compound 1H-Indole-2-carboxylic acid, 5-methyl-4-nitro-, ethyl ester has been identified as part of the chemical diversity within marine sponges. Specifically, indole derivatives, which share structural similarities with the compound , were isolated from a marine sponge Ircinia sp. These compounds, including 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester, highlight the natural occurrence and potential bioactive properties of such molecules derived from marine organisms (Abdjul et al., 2015).

Synthesis and Antiviral Activity

Research into the synthetic pathways of related indole derivatives has demonstrated their potential in antiviral applications. For instance, the synthesis of substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their evaluation against various viruses, such as bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and A/Aichi/2/69 (H3N2), have provided insights into their utility in antiviral therapy, although specific activity against these viruses was limited (Ivashchenko et al., 2014).

Antimicrobial and Anticancer Potential

A series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and showed promising antimicrobial and anticancer activities, with specific compounds demonstrating potency against Escherichia coli and colon cancer cell lines. This indicates the relevance of indole derivatives in developing new therapeutic agents (Sharma et al., 2012).

Manufacturing and Synthesis Insights

Research on the manufacturing synthesis of related indole derivatives, such as 5-hydroxy-2-methyl-1H-indole, provides valuable information on synthetic methodologies and the scalability of these processes for industrial applications. This research highlights the feasibility of large-scale production of indole-based compounds, which could extend to the synthesis of 1H-Indole-2-carboxylic acid, 5-methyl-4-nitro-, ethyl ester (Huang et al., 2010).

properties

IUPAC Name

ethyl 5-methyl-4-nitro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-3-18-12(15)10-6-8-9(13-10)5-4-7(2)11(8)14(16)17/h4-6,13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOMCFKJPVTXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70486433
Record name 1H-Indole-2-carboxylic acid, 5-methyl-4-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70486433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-2-carboxylic acid, 5-methyl-4-nitro-, ethyl ester

CAS RN

61149-51-7
Record name 1H-Indole-2-carboxylic acid, 5-methyl-4-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70486433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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